molecular formula C29H46N2O4 B612910 Z-Cha-OH.DCHA CAS No. 54594-40-0

Z-Cha-OH.DCHA

Cat. No. B612910
CAS RN: 54594-40-0
M. Wt: 486.7
InChI Key: VYIVIGZOADMYRK-UNTBIKODSA-N
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Description

Z-Cha-OH.DCHA, also known as (S)-2-(((Benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid dicyclohexylammonium salt , is a compound used in various applications. It has a molecular weight of 486.70 .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that compounds of this nature are often used in peptide synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C29H46N2O4 . Unfortunately, the specific structural details were not found in the search results.


Chemical Reactions Analysis

Specific chemical reactions involving this compound were not found in the search results. However, it’s important to note that such compounds are often involved in complex biochemical reactions, particularly in the context of peptide synthesis .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 486.70 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Dynamic Consent in Biomedical Research : The concept of Dynamic Consent (DC) offers a new approach to consent in biomedical research, designed for the modern research landscape. DC employs a personalized, digital communication interface connecting researchers and participants, thus fostering a more engaged and informed participant population. This system, beneficial for improving transparency and public trust, could be relevant in research applications involving new chemical compounds like "Z-Cha-OH.DCHA" in biomedical contexts (Kaye et al., 2014).

  • Photocatalysis with Z-Scheme Heterojunctions : The synthesis and application of a Z-scheme BiFeO3-g-C3N4-WO3 photocatalyst, utilized for hydrogen generation and degradation of pollutants under visible light irradiation, demonstrate the potential of Z-scheme heterojunctions in photocatalytic applications. Such materials, with their enhanced separation efficiency of photo-induced charge carriers and redox ability, could be relevant to the research applications of compounds like "this compound" (Ali et al., 2020).

  • Catalytic Enhancement in Chemical Reactions : The use of nanometer zinc oxide (ZnO) powders to catalytically enhance the ozonation for degradation of dichloroacetic acid in water demonstrates the potential of nanomaterials in improving the efficiency of chemical reactions. This example highlights the relevance of catalytic materials in research applications involving chemical compounds (Zhai et al., 2010).

  • Cytosensors for Cancer Detection : The development of an electrochemical cytosensor using a binding-induced dual catalytic hairpin assembly for highly selective and sensitive detection of cancer cells illustrates the intersection of chemical compounds and biomedical diagnostics. This innovation could provide insights into the potential biomedical applications of compounds like "this compound" (Zhang et al., 2018).

  • Photocatalytic Activity in Environmental Remediation : The study of F-doped ZnO nano- and meso-crystals for the degradation of diclofenac, a common contaminant, underscores the role of chemically modified materials in environmental remediation. The enhanced generation of hydroxyl radicals by these materials showcases their potential in applications related to water treatment and pollution control (Vitiello et al., 2020).

Future Directions

The future directions of Z-Cha-OH.DCHA are not explicitly mentioned in the search results. However, given its use in peptide synthesis , it may continue to play a role in the development of new peptides and proteins for various applications in research and medicine.

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4.C12H23N/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2,(H,18,21)(H,19,20);11-13H,1-10H2/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRYYPLNVRWFOR-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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